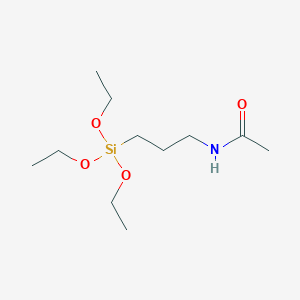

N-(3-(Triethoxysilyl)propyl)acetamide

Description

Overview of Silane (B1218182) Coupling Agents in Advanced Materials Science

Silane coupling agents are organosilanes that function as adhesion promoters or surface modifiers at the interface between inorganic and organic materials. specialchem.com They are instrumental in the development of high-performance composite materials, where they enhance the compatibility and bond strength between an inorganic filler or reinforcement (like glass fibers or mineral fillers) and an organic polymer matrix. sci-hub.stsisib.com

The general mechanism of a silane coupling agent involves its dual chemical nature. One part of the molecule contains hydrolyzable groups, such as ethoxy groups, which can react with hydroxyl groups present on the surface of inorganic substrates to form stable covalent bonds. zmsilane.comnih.gov The other part of the molecule features an organofunctional group that is compatible with or can react with the organic polymer matrix. russoindustrial.ru This creates a durable link at the interface, significantly improving the mechanical, electrical, and thermal properties of the resulting composite material. sci-hub.st

The applications of silane coupling agents are extensive and are crucial in industries such as automotive, aerospace, construction, and electronics. russoindustrial.rusisib.com They are used in the manufacturing of fiberglass-reinforced plastics, filled plastics and rubbers, adhesives, sealants, and coatings to improve durability and performance. russoindustrial.ruspecialchem.com

Structural Classification of N-(3-(Triethoxysilyl)propyl)acetamide within Organosilanes

This compound is classified as an organofunctional silane. Its molecular structure is key to its function as a coupling agent. The general structure of an organofunctional silane can be represented as R-Si-(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group.

In the case of this compound, the components are:

The Silicon Center: A central silicon atom which is characteristic of all silanes.

Hydrolyzable Groups: Three ethoxy groups (-OCH₂CH₃) are bonded to the silicon atom. These groups are susceptible to hydrolysis, a reaction that forms reactive silanol (B1196071) groups (-Si-OH). The ethoxy-type silanes are noted to hydrolyze more slowly than their methoxy (B1213986) counterparts, which can enhance the stability of formulations. shinetsusilicone-global.com

Organofunctional Group: An N-propylacetamide group is linked to the silicon atom via a stable silicon-carbon bond. zmsilane.com This group consists of a propyl chain (-CH₂CH₂CH₂-) attached to an acetamide (B32628) functional group (-NHC(O)CH₃). The acetamide functionality imparts specific reactivity and compatibility with organic polymers.

The presence of the triethoxysilyl group allows the molecule to bond with inorganic substrates, while the acetamide group provides compatibility and potential reactivity with organic resins. cymitquimica.com This dual nature places this compound firmly within the class of silane coupling agents.

Table 1: Structural Breakdown of this compound

| Component | Chemical Formula | Function |

| Silicon Center | Si | Core of the silane molecule |

| Ethoxy Group | -OCH₂CH₃ | Hydrolyzable group for bonding to inorganic surfaces |

| Propyl Linker | -CH₂CH₂CH₂- | Spacer between the silicon atom and the functional group |

| Acetamide Group | -NHC(O)CH₃ | Organofunctional group for interaction with organic polymers |

Historical Context and Evolution of Functionalized Organosilanes

The field of organosilicon chemistry began to take shape in the early 20th century, with significant advancements occurring in the latter half of the century as their potential in organic synthesis and material science was recognized. numberanalytics.comsbfchem.com The utility of organo-functional silanes as coupling agents was a pivotal discovery in the 1940s, driven by the development of fiberglass-reinforced composites. russoindustrial.ru

Initially, these composites exhibited high strength but were susceptible to rapid degradation when exposed to moisture. russoindustrial.ru This was attributed to the loss of bond strength between the hydrophilic glass fibers and the organic resin matrix. sisib.com Researchers found that treating the glass fibers with certain organo-functional silanes not only prevented the ingress of water at the interface but also significantly enhanced the initial strength of the composite. russoindustrial.ru

This breakthrough led to the development of the first generation of silane coupling agents between the 1940s and 1960s. nih.gov Over the decades, research has focused on synthesizing silanes with a variety of organofunctional groups (such as amino, epoxy, and methacryloxy) to tailor their reactivity and compatibility with a wide array of polymer systems. russoindustrial.rusiltech.com This evolution has expanded the applications of functionalized organosilanes far beyond their initial use in composites to include roles as adhesion promoters in coatings and sealants, crosslinking agents in polymers, and surface modifiers for a broad range of materials. russoindustrial.ru

Structure

3D Structure

Propriétés

Numéro CAS |

17053-34-8 |

|---|---|

Formule moléculaire |

C11H25NO4Si |

Poids moléculaire |

263.41 g/mol |

Nom IUPAC |

N-(3-triethoxysilylpropyl)acetamide |

InChI |

InChI=1S/C11H25NO4Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-12-11(4)13/h5-10H2,1-4H3,(H,12,13) |

Clé InChI |

PFDVZMRMKCSCBG-UHFFFAOYSA-N |

SMILES canonique |

CCO[Si](CCCNC(=O)C)(OCC)OCC |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Mechanisms

Direct Synthesis Routes for N-(3-(Triethoxysilyl)propyl)acetamide and its Analogues

The primary methods for synthesizing this compound involve the formation of an amide bond between the propylamino group of an organosilane and an acetyl group.

Amidation Reactions of Aminopropyltriethoxysilane Precursors

A common and straightforward route to this compound is the direct amidation of 3-aminopropyltriethoxysilane (B1664141) (APTES). This reaction typically involves treating APTES with an acetylating agent like acetic anhydride (B1165640). The lone pair of electrons on the nitrogen atom of the primary amine in APTES acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases acetic acid as a byproduct. The reaction is generally carried out in an inert solvent to facilitate mixing and control the reaction temperature. While direct amidation in some organic solvents can be slow, the use of reagents like acetic anhydride provides an efficient pathway to the desired acetamide (B32628) product. nih.govresearchgate.net

The general reaction can be summarized as follows: (C₂H₅O)₃Si(CH₂)₃NH₂ + (CH₃CO)₂O → (C₂H₅O)₃Si(CH₂)₃NHCOCH₃ + CH₃COOH

Reactions Involving Acetyl Halides and Aminopropylsilanes

An alternative and often more reactive method for synthesizing this compound involves the use of acetyl halides, such as acetyl chloride. In this reaction, the highly electrophilic carbonyl carbon of the acetyl chloride is readily attacked by the nucleophilic amine of 3-aminopropyltriethoxysilane. This nucleophilic acyl substitution reaction is typically rapid and exothermic. nih.gov

A key consideration in this synthesis is the formation of hydrogen chloride (HCl) as a byproduct. nih.gov To prevent the protonation of the starting amine, which would render it non-nucleophilic, and to avoid potential acid-catalyzed hydrolysis of the triethoxysilyl group, a non-nucleophilic base is typically added to the reaction mixture. This base, often a hindered amine like triethylamine (B128534) or pyridine, scavenges the HCl as it is formed. mdpi.com The reaction is usually conducted at low temperatures, such as in an ice bath, to control the reaction rate and minimize side reactions. mdpi.com The choice of a dry, inert solvent like dichloromethane (B109758) is crucial to prevent premature hydrolysis of both the acetyl chloride and the silane (B1218182) precursor. mdpi.com

Below is a table summarizing typical conditions for this reaction:

| Parameter | Condition | Purpose |

| Solvent | Anhydrous Dichloromethane | Inert reaction medium, prevents hydrolysis |

| Temperature | 0°C to room temperature | Controls reaction rate, minimizes side reactions |

| Base | Pyridine, Triethylamine, or other hindered amine | Scavenges HCl byproduct |

| Addition | Slow, dropwise addition of acetyl chloride | Manages exothermic nature of the reaction |

Sol-Gel Processing Pathways for Hybrid Materials

This compound is a valuable precursor for creating organic-inorganic hybrid materials through sol-gel processing. The triethoxysilyl group provides the inorganic network-forming capability, while the acetamide functional group imparts organic characteristics to the final material.

Hydrolytic Condensation Mechanisms of Triethoxysilyl Groups

The most common sol-gel pathway involves the hydrolysis and subsequent condensation of the triethoxysilyl groups. This process is typically initiated by the addition of water, often in the presence of an acid or base catalyst. The hydrolysis step involves the nucleophilic attack of water on the silicon atom, leading to the replacement of one or more ethoxy groups with hydroxyl groups (silanols), releasing ethanol (B145695) as a byproduct. nih.govthenanoholdings.com

(C₂H₅O)₃Si-R + 3H₂O → (HO)₃Si-R + 3C₂H₅OH (where R = -(CH₂)₃NHCOCH₃)

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions. This can occur either through a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a remaining ethoxy group. nih.gov These condensation reactions lead to the formation of stable siloxane (Si-O-Si) bridges, which form the backbone of the inorganic network. osti.govbohrium.com The repetition of these steps results in the growth of a three-dimensional network, eventually leading to the formation of a gel. ndhu.edu.tw The rate of these reactions is significantly influenced by factors such as pH, water-to-silane ratio, and the solvent used. researchgate.netresearchgate.net

Non-Hydrolytic Sol-Gel Syntheses (e.g., Acetamide Elimination Route)

Non-hydrolytic sol-gel (NHSG) processes offer an alternative to the conventional aqueous route, avoiding the use of water and thus providing better control over the reaction and leading to more homogeneous materials. sci-hub.senih.gov One such method is the acetamide elimination route. This pathway involves the reaction of a metal amide with a silicon acetate, leading to the formation of a metal-oxygen-silicon bridge and the elimination of an acetamide molecule. mdpi.com

While not a direct synthesis using this compound as the acetamide source, this route is a key example of non-hydrolytic sol-gel chemistry where acetamide is a byproduct. This highlights the versatility of amide-related chemistry in the formation of hybrid materials. researchgate.netmdpi.comresearchgate.net The advantage of such routes is the leveling of precursor reactivity, which often results in highly homogeneous metallosilicate materials. mdpi.comresearchgate.net

Co-condensation Strategies for Organic-Inorganic Hybrid Architectures

To create hybrid materials with tailored properties, this compound can be co-condensed with other silicon or metal alkoxides. rsc.org In this one-pot synthesis approach, a mixture of precursors, for example, this compound and tetraethoxysilane (TEOS), are hydrolyzed and condensed together. rsc.org This allows for the incorporation of the organic functionality of the acetamide-silane throughout the resulting inorganic silica (B1680970) network at a molecular level. nih.govnih.gov

The properties of the final hybrid material, such as hydrophobicity, mechanical strength, and thermal stability, can be precisely tuned by adjusting the ratio of the different precursors. rsc.org This strategy is widely employed to create a diverse range of organic-inorganic hybrid polymers and nanocomposites for various applications. nih.govresearchgate.net The resulting materials are classified as Class II hybrids, where the organic and inorganic components are linked by strong covalent bonds. nih.gov

Post-Synthetic Functionalization and Grafting Techniques on Pre-formed Silanes

Post-synthetic functionalization, commonly referred to as grafting, is a foundational technique for covalently attaching molecules like this compound to surfaces rich in hydroxyl groups, most notably silica. rsc.org This method is crucial for tailoring the surface properties of materials after their initial synthesis. The process leverages the reactivity of the triethoxysilyl group of the silane with the surface silanol (Si-OH) groups present on pre-formed substrates like mesoporous silica. uzh.chnih.gov

The reaction mechanism involves the hydrolysis of the ethoxy groups (-OEt) on the silicon atom of this compound in the presence of trace amounts of water, forming reactive silanol intermediates. These intermediates then undergo a condensation reaction with the silanol groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. researchgate.net This effectively "grafts" the acetamidopropyl moiety onto the surface.

The choice of solvent is a critical parameter that influences the uniformity and density of the grafted layer. While toluene (B28343) is a common solvent, it can sometimes lead to the clustering of functional groups near the exterior surface and pore entrances of porous materials. uzh.ch In contrast, solvents like tetrahydrofuran (B95107) (THF) can promote a more uniform distribution and a higher degree of site isolation, ensuring a more homogeneous functionalization throughout the material's pore structure. uzh.ch This control over the spatial arrangement of the grafted molecules is vital for applications in catalysis, separation, and sensing.

Table 1: Factors Influencing Post-Synthetic Grafting of this compound

| Parameter | Effect on Grafting | Rationale |

| Substrate | Must possess surface hydroxyl groups (e.g., silica, glass, metal oxides). | Hydroxyl groups are the reactive sites for condensation with the silane. |

| Solvent | Influences uniformity and density of the grafted layer. uzh.ch | Solvents like THF can prevent aggregation and promote even surface coverage compared to toluene. uzh.ch |

| Water Content | A small amount is necessary for hydrolysis of the triethoxysilyl group. | Hydrolysis creates reactive silanol intermediates required for bonding to the surface. |

| Temperature | Affects reaction kinetics. | Higher temperatures typically increase the rate of hydrolysis and condensation. |

| Reaction Time | Determines the extent of surface coverage. | Longer reaction times allow for more complete surface functionalization. |

Derivatization Chemistry via the Acetamide Moiety

While the triethoxysilyl group serves as the anchor for surface attachment, the acetamide moiety at the other end of the propyl chain offers a versatile platform for further chemical modification. The acetamide group is generally less reactive than a primary amine, providing stability during the initial grafting process. However, it can be readily hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-aminopropyltriethoxysilane (APTES). This unmasked amine group serves as a highly reactive nucleophilic handle for a vast range of subsequent derivatization reactions. nih.govmdpi.comnih.gov

Covalent Attachment of Fluorescent Ligands (e.g., Coumarin, Quinoline)

The amine functionality, exposed after the hydrolysis of the acetamide group, is frequently used to covalently attach fluorescent molecules to create fluorescently labeled surfaces or nanoparticles. nih.govsnu.ac.kr This is a key strategy in the development of probes for bioimaging and sensors. nih.govmdpi.com Dyes like coumarins and quinolines can be chemically modified to incorporate an amine-reactive group, such as an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester.

The reaction of the surface-bound amine with an NHS-ester of a fluorescent dye proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing NHS as a byproduct. Similarly, reaction with an isothiocyanate group yields a stable thiourea (B124793) linkage. These robust covalent bonds ensure that the fluorescent label remains attached to the silane-modified surface, preventing leaching and providing a stable signal for analytical applications. snu.ac.krnih.gov

Conjugation with Complex Organic Molecules (e.g., Curcumin (B1669340) Derivatives)

The ability to link complex organic molecules to silane-modified surfaces is critical for applications in drug delivery and functional materials. rsc.orgthesciencein.orgresearchgate.net Curcumin, a natural compound with recognized therapeutic properties, and its derivatives can be conjugated to the amine-functionalized silane. acs.orgnih.gov Typically, a carboxylic acid group on a curcumin derivative is activated to facilitate reaction with the amine.

A common method for this conjugation is carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). nih.gov EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester, which subsequently reacts efficiently with the primary amine on the silanized surface to form a stable amide bond. thesciencein.org This strategy has been employed to load curcumin onto silica nanoparticles, aiming to improve its solubility and bioavailability. thesciencein.orgspringerprofessional.de

Linker Chemistry for Heterocyclic Functionalities (e.g., Dihydroimidazoles)

The silane serves as an effective linker for immobilizing heterocyclic compounds onto solid supports. The amine group derived from the acetamide moiety is a key nucleophile for building these structures. For instance, imidazole-functionalized silica can be prepared by reacting the aminopropyl-modified surface with 1,1'-carbonyldiimidazole (B1668759) (CDI). jmaterenvironsci.com In this reaction, the amine attacks one of the carbonyl-activated imidazole (B134444) rings of CDI, leading to the formation of an N-alkyl-1H-imidazole-1-carboxamide linkage and the release of an imidazole molecule. jmaterenvironsci.com This approach provides a straightforward method for introducing imidazole functionalities, which are known to be involved in catalysis and metal ion coordination. nih.govstrath.ac.uk Similar chemistry can be envisioned for creating related heterocyclic systems like dihydroimidazoles, expanding the range of functional surfaces that can be prepared.

Incorporation into Phosphorus-Nitrogen Hybrid Systems (e.g., Cyclotriphosphazenes)

Cyclotriphosphazenes are inorganic heterocyclic compounds consisting of a six-membered ring of alternating phosphorus and nitrogen atoms. nih.govtubitak.gov.tr The phosphorus atoms are typically bonded to two chlorine atoms in the precursor, hexachlorocyclotriphosphazene, which are susceptible to nucleophilic substitution. researchgate.netmdpi.com

The primary amine generated from this compound can act as a nucleophile to displace one or more of these chlorine atoms. nih.gov This reaction results in the covalent incorporation of the triethoxysilylpropyl group into the cyclotriphosphazene (B1200923) framework. By controlling the stoichiometry, it is possible to synthesize molecules where one or multiple silane moieties are attached to the P-N ring. This creates hybrid organic-inorganic systems that combine the properties of the phosphazene core (e.g., thermal stability, fire retardancy) with the surface-reactive nature of the triethoxysilyl group, enabling their integration into larger silica-based networks or materials. nih.gov

Table 2: Derivatization Reactions of the Acetamide Moiety (Post-Hydrolysis to Amine)

| Target Functionality | Reagent(s) | Linkage Formed | Application Example |

| Fluorescent Ligand | Fluorescent Dye-NHS Ester | Amide | Fluorescent bio-imaging probes nih.govmdpi.com |

| Curcumin Derivative | Curcumin-COOH, EDC/NHS | Amide | Drug delivery nanoparticles thesciencein.orgspringerprofessional.de |

| Imidazole Heterocycle | 1,1'-Carbonyldiimidazole (CDI) | N-alkyl-imidazole-carboxamide | Heterogeneous catalysis jmaterenvironsci.com |

| Cyclotriphosphazene | Hexachlorocyclotriphosphazene | Phosphazene-Amine (P-N) | Hybrid inorganic-organic materials nih.gov |

| Chelating Ligand | DTPA Dianhydride | Amide | Metal ion sequestration nih.gov |

Formation of Chelating Ligand Structures

The development of materials capable of sequestering metal ions is important for environmental remediation, catalysis, and analytical preconcentration. The amine group on the silane backbone is an ideal starting point for constructing powerful chelating structures. acs.orgnih.gov

Polyaminocarboxylic acids, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), are highly effective metal chelators. researchgate.netscience.govnih.gov By reacting the aminopropyl-functionalized surface with the dianhydride form of these molecules (e.g., DTPA dianhydride), a stable amide bond is formed, covalently attaching a multidentate chelating agent to the surface. nih.gov The resulting material possesses multiple carboxylate and amine sites capable of coordinating strongly with a variety of metal ions, effectively creating a solid-phase metal scavenger. acs.org

Surface Functionalization and Interfacial Engineering

Modification of Inorganic Oxide Substrates

The application of N-(3-(Triethoxysilyl)propyl)acetamide is particularly relevant in the surface modification of inorganic materials rich in surface hydroxyl groups. This process transforms the typically hydrophilic nature of these substrates, improving their dispersion in organic media and their compatibility with polymeric matrices, which is crucial for the development of advanced composite materials.

While the functionalization of silica (B1680970) nanoparticles and mesoporous silica materials such as MCM-41 and SBA-15 with various organosilanes is a widely researched area to control properties like drug delivery, catalysis, and adsorption, specific literature detailing the direct application of this compound is not extensively available in publicly accessible research. However, the modification of these silica surfaces is typically achieved through the reaction of silane (B1218182) coupling agents with the abundant silanol (B1196071) (Si-OH) groups on the silica surface. This process is well-documented for analogous silanes containing amino or mercapto groups. The acetamide (B32628) group in this compound offers a different functionality, providing a hydrogen-bonding capable, polar, and non-ionic surface that could be beneficial for specific adsorption applications or as an intermediate for further chemical modification.

Research has demonstrated the successful use of this compound in the functionalization of graphene oxide (GO) to create advanced nanocomposites for environmental applications. A notable study involves the development of a bi-functionalized nanocomposite for the selective and efficient solid-phase extraction of cadmium (Cd(II)) ions from water.

In this work, a novel adsorbent was fabricated by modifying graphene oxide with both alizarin red-S and 2-mercapto-N-(3-(triethoxysilyl)propyl)acetamide. The this compound component plays a crucial role in creating a robust and functional surface. The triethoxysilyl groups anchor the molecule to the graphene oxide sheet, which possesses oxygen-containing functional groups, while the acetamide and associated mercapto groups act as active sites for chelating heavy metal ions.

The resulting nanocomposite (ARS-MTPS@GO) exhibited a high surface area and hydrophilicity, leading to enhanced adsorption performance for Cd(II). The functionalization process and the performance of the resulting composite were confirmed through various characterization techniques.

Key Research Findings:

Maximum Sorption Capacity: The developed nanocomposite demonstrated a high maximum sorption capacity of 222.7 mg of Cd(II) per gram of adsorbent.

Removal Efficiency: It achieved a removal efficiency of 99.4% under optimal conditions.

Kinetics: The adsorption process followed a pseudo-second-order kinetic model, indicating that chemisorption is the rate-limiting step.

Selectivity and Reusability: The material showed good selectivity for Cd(II) ions even in the presence of interfering cations and anions and demonstrated stability and reusability over multiple cycles.

| Parameter | Value |

|---|---|

| Maximum Sorption Capacity (mg g⁻¹) | 222.7 |

| Removal Efficiency (%) | 99.4 ± 3.7 |

| Optimal pH | 6 |

| Contact Time (minutes) | 30 |

| Kinetic Model | Pseudo-second-order |

| Detection Limit (ng mL⁻¹) | 0.18 ± 0.02 |

The surface of metals and their native oxides, such as aluminum oxide (Al₂O₃), is typically covered with hydroxyl groups, making them suitable for modification with silane coupling agents. This treatment is often employed to enhance adhesion between the metallic substrate and organic coatings or adhesives, thereby improving corrosion resistance and durability. While the use of silanes like 3-aminopropyltriethoxysilane (B1664141) on aluminum surfaces is well-established for promoting adhesion in composites, specific research detailing the application of this compound for this purpose is limited. The acetamide functionality could potentially offer a different mode of interaction with polymer matrices compared to amino or epoxy-functionalized silanes, possibly influencing the mechanical and chemical resistance of the interface.

Modification of carbon-based electrodes (e.g., glassy carbon electrodes) is a common strategy to improve their sensitivity, selectivity, and stability for electrochemical sensing applications. This is typically achieved by immobilizing specific molecules or materials on the electrode surface. Organosilanes can be used to functionalize electrode surfaces that have been pre-treated to generate hydroxyl groups. There is currently a lack of specific studies focusing on the use of this compound for the modification of carbon-based electrodes. Its application could be explored to introduce a neutral, polar surface to influence the electrochemical behavior of specific analytes.

Surface Treatment of Polymeric and Natural Fiber Substrates

Interfacial engineering in polymer composites is critical for achieving desired mechanical and thermal properties. Silane coupling agents are instrumental in bridging the often-incompatible interface between organic polymer matrices and inorganic or natural fillers.

In polymer matrix composites, fillers are added to enhance properties such as stiffness, strength, and thermal stability. However, poor adhesion between the hydrophilic filler and the hydrophobic polymer matrix can lead to suboptimal performance. Silane coupling agents are used to treat the surface of fillers to improve their compatibility with the matrix. For instance, in polypropylene composites, silanes can be grafted onto the polymer backbone or used to treat fillers to improve interfacial adhesion. Similarly, in epoxy resins, silanes can react with the resin or hardener to create a strong covalent bond at the filler-matrix interface.

While a wide variety of functional silanes are used in these applications, specific examples of this compound being used to modify fillers for incorporation into epoxy resin or polypropylene composites are not prominent in available research literature. The acetamide group's ability to form hydrogen bonds could potentially enhance adhesion with polar polymers or with functional groups within an epoxy network.

Cellulose and Lignocellulosic Fiber Modification (e.g., Bamboo Fibers)

Lignocellulosic fibers, such as those derived from bamboo, are composed primarily of cellulose, hemicellulose, and lignin, which are rich in hydroxyl (-OH) groups. This composition renders the fibers highly hydrophilic, leading to poor compatibility and weak interfacial adhesion with nonpolar polymer matrices. researchgate.net To overcome this, surface modification is necessary. researchgate.net The application of this compound is a chemical treatment strategy designed to alter the surface chemistry of these fibers.

The treatment process typically involves the hydrolysis of the triethoxysilyl groups of the silane in an aqueous solution, followed by its application to the fiber surface. The modification aims to reduce the hydrophilicity of the fibers and introduce functional groups that can form a durable link with the matrix material. researchgate.net Chemical treatments can remove surface impurities and amorphous components like lignin and hemicellulose, which increases the surface roughness and the effective area for resin bonding. dpi-proceedings.comnih.govnih.gov

While specific data on this compound is proprietary, the effects of similar silane coupling agents on bamboo fibers provide insight into the expected performance enhancements. For instance, treatment of bamboo fibers with other organosilanes has been shown to significantly improve the mechanical properties of the resulting polymer composites. Research has demonstrated that silane treatment can lead to substantial increases in tensile strength, flexural strength, and impact toughness. researchgate.netresearchgate.net These improvements are attributed to the enhanced fiber-matrix adhesion, which allows for more effective stress transfer from the matrix to the reinforcing fibers. researchgate.net

Table 1: Illustrative Mechanical Properties of Bamboo Fiber/Poly(lactic acid) Composites with Different Fiber Treatments

| Fiber Treatment | Tensile Strength (MPa) | Young's Modulus (GPa) | Impact Toughness (kJ/m²) | Elongation at Break (%) |

| Untreated | 50.2 | 3.12 | 2.6 | 2.9 |

| Alkali Soaking | 64.6 | 4.20 | 3.1 | 2.7 |

| Silane Agent | 58.5 | 3.51 | 5.6 | 4.7 |

This table is based on data from a comparative study on various modification treatments for bamboo cellulosic fibers and is intended to be illustrative of the potential effects of silane treatment. researchgate.net

Mechanisms of Interfacial Interaction and Bonding

The effectiveness of this compound as a coupling agent is rooted in its dual chemical functionality, which enables it to form a stable bridge between the inorganic/polar fiber surface and the organic polymer matrix. This process occurs through a multi-step mechanism involving the formation of siloxane networks, initial surface adsorption via hydrogen bonding, and the ultimate formation of covalent linkages.

The initial step in the mechanism involves the hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom of this compound. In the presence of water, these groups are converted into reactive silanol groups (Si-OH).

Hydrolysis Reaction: Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH

Following hydrolysis, these silanol groups are highly reactive and can undergo a condensation reaction with other silanol groups. This process releases water and forms stable, cross-linked siloxane bonds (Si-O-Si). This condensation can occur between adjacent silane molecules, leading to the formation of a durable, three-dimensional polysiloxane network that physisorbs onto the fiber surface. This network provides a foundational layer for subsequent interactions with the polymer matrix.

Before the formation of a permanent covalent bond with the substrate, the hydrolyzed silane molecules must first adsorb onto the fiber surface. This initial attachment is primarily governed by hydrogen bonding. aalto.fi The surfaces of cellulose and lignocellulosic fibers are abundant in hydroxyl groups (-OH). The silanol (Si-OH) groups of the hydrolyzed this compound, as well as the amide group (-NH-C=O) within its structure, can act as hydrogen bond donors and acceptors.

These groups form hydrogen bonds with the hydroxyl groups on the cellulose surface. aalto.fi This interaction is a critical intermediate step that orients the silane molecules at the interface, facilitating the subsequent, more permanent covalent bonding. nih.gov While van der Waals forces also contribute, hydrogen bonding is significant for the firm attachment and proper orientation of the silane on the cellulosic substrate. aalto.fi

The most critical step for ensuring a durable modification is the formation of covalent bonds between the silane and the fiber surface. The silanol groups (Si-OH) of the hydrolyzed this compound can react directly with the hydroxyl groups (-OH) on the surface of the cellulose or lignocellulosic fiber.

Covalent Bonding Reaction: (Fiber)-OH + HO-Si-(R) → (Fiber)-O-Si-(R) + H₂O (where R represents the rest of the silane molecule)

This condensation reaction forms a strong, stable covalent ether-type linkage (Si-O-C) between the silicon atom of the coupling agent and the oxygen atom of the fiber's hydroxyl group. researchgate.net This process effectively grafts the silane molecules onto the fiber surface. researchgate.netresearchgate.net The acetamide functional group of the silane is then oriented away from the surface, ready to interact and co-react with the polymer matrix during the composite manufacturing process, thereby completing the interfacial bridge and significantly enhancing adhesion.

Advanced Materials Science Applications

Organic-Inorganic Hybrid Materials and Nanocomposites

N-(3-(Triethoxysilyl)propyl)acetamide is instrumental in the synthesis of a wide range of organic-inorganic hybrid materials and nanocomposites. Its bifunctional nature allows it to act as a molecular bridge between inorganic silica-based networks and organic polymer matrices, leading to materials with enhanced mechanical, thermal, and chemical properties.

In polymer-silica hybrid systems, this compound facilitates the formation of a covalently bonded interface between the organic and inorganic phases. The triethoxysilyl groups of the compound can undergo hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network, which is characteristic of silica (B1680970). Simultaneously, the acetamide (B32628) group can interact with various polymer chains through hydrogen bonding or be incorporated into the polymer structure, ensuring a high degree of compatibility and preventing phase separation. This results in hybrid materials that combine the rigidity and thermal stability of silica with the flexibility and processability of organic polymers. nih.gov

For instance, the reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylamide (B121943) monomers containing alkoxysilane groups, similar in function to this compound, has been used to create well-defined polymers. nih.gov These functionalized polymers can then participate in sol-gel processes to form co-networks with silica precursors, resulting in transparent, mesoporous hybrid materials with high surface areas. nih.gov

Table 1: Properties of Polymer-Silica Hybrids Utilizing Silane (B1218182) Coupling Agents

| Property | Description | Resulting Advantage |

| Interfacial Adhesion | Covalent bonding between the polymer and silica phases. | Improved mechanical strength and toughness. |

| Thermal Stability | Incorporation of a rigid silica network. | Enhanced resistance to thermal degradation. |

| Optical Clarity | Nanoscale dispersion of the inorganic phase. | Maintenance of transparency in the final material. |

| Controlled Porosity | Formation of mesoporous structures during the sol-gel process. | High surface area for applications in catalysis and separation. |

The functionalization of graphene oxide (GO) with this compound is a key strategy for developing advanced nanocomposites. nih.gov The surface of GO is rich in oxygen-containing functional groups, such as hydroxyl and carboxyl groups, which can react with the triethoxysilyl groups of the silane. This covalent modification exfoliates the GO sheets and improves their dispersion within a polymer matrix. The acetamide functionality of the silane can then interact with the polymer, enhancing the interfacial adhesion and load transfer between the GO filler and the polymer host. mdpi.com

In a related example, graphene oxide functionalized with 3-(trimethoxysilyl) propyl methacrylate (B99206) was used as an inorganic filler in a mixed matrix membrane, significantly increasing its permeability and selectivity for O2/N2 separation. researchgate.net This demonstrates the potential of silane-functionalized GO in creating high-performance separation membranes.

Periodic mesoporous organosilicas (PMOs) are a class of hybrid materials where organic functional groups are integral components of the silica framework. researchgate.netrsc.org this compound can be used as a co-precursor in the synthesis of PMOs, in conjunction with other bridged organosilane precursors. researchgate.neti-asem.org The co-condensation of this acetamide-functionalized silane with tetraalkoxysilanes or bridged silanes during a surfactant-templated sol-gel process results in a mesoporous material with acetamide groups lining the pore surfaces. rsc.org

The presence of these functional groups can significantly alter the surface properties of the PMOs, making them more hydrophilic and enabling specific interactions with guest molecules. This functionalization is crucial for applications in areas such as selective adsorption, catalysis, and drug delivery. i-asem.org

This compound can be employed to functionalize the surfaces of metallosilicates and silica aerogels. mdpi.com In the case of silica aerogels, their high porosity and surface area make them excellent candidates for modification. researchgate.net The triethoxysilyl groups of the compound can react with the surface silanol (B1196071) groups of the aerogel, covalently attaching the acetamide-propyl moiety. researchgate.net

The introduction of nitrogen-containing groups, such as the acetamide group, can enhance the aerogel's capacity for adsorbing heavy metal ions from contaminated water sources. mdpi.com This surface modification can also alter the hydrophilicity and other surface properties of the aerogel, expanding its range of applications.

Ionogels are a class of hybrid materials consisting of an ionic liquid confined within a solid matrix, typically silica. rsc.orgmdpi.com The properties of ionogels are highly dependent on the interactions between the ionic liquid and the pore walls of the silica matrix. nih.gov Functionalizing the silica surface with this compound can tailor these interactions. nih.gov

The acetamide groups can interact with the ions of the ionic liquid through hydrogen bonding and dipole-dipole interactions, influencing the phase behavior and ionic conductivity of the confined liquid. nih.gov This allows for the precise tuning of the ionogel's properties for applications in solid-state electrolytes, sensors, and catalysis. mdpi.com

Adhesion Promotion and Functional Coatings

This compound is widely utilized as an adhesion promoter and a component in functional coatings. cymitquimica.com Its ability to form strong bonds with both inorganic substrates and organic coatings makes it an effective coupling agent. atamanchemicals.com The triethoxysilyl end of the molecule hydrolyzes in the presence of moisture to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal, and ceramics, forming durable covalent bonds. mantasil.com

The acetamide end of the molecule extends into the organic coating, where it can physically entangle with the polymer chains or react with the resin, creating a strong and stable interface. A similar silane, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO), has been shown to significantly improve the adhesion of silicone tie-coatings to epoxy primers. mdpi.com The introduction of DAMO enhanced the interlaminar adhesion and shear strength of the coating system. mdpi.com

Table 2: Research Findings on Silane Adhesion Promoters in Coatings

| Study Focus | Key Finding | Implication for this compound |

| Silicone Tie-Coating Adhesion mdpi.com | Incorporation of an aminosilane (B1250345) significantly improved the adhesion between a silicone topcoat and an epoxy primer. | Suggests that the acetamide group can effectively interact with coating resins to enhance interfacial bonding. |

| Surface Modification of Fillers tsinghua.edu.cn | Silane coupling agents improve the dispersion and affinity of nanosilica particles in an organic matrix. | Indicates that this compound can be used to treat fillers to improve their compatibility with coating formulations. |

| UV-Curable Hybrid Materials researchgate.net | Synthesis of a bifunctional silane-based photoinitiator for creating silica-polymer core-shell hybrid materials with enhanced mechanical properties. | Highlights the potential for designing functional silanes that can be integrated into advanced coating systems. |

Enhancement of Interfacial Adhesion Strength and Durability

A critical factor in the performance of composite materials is the strength of the bond between the reinforcing material (e.g., glass fibers, silica particles) and the polymer matrix. Poor adhesion at this interface can lead to mechanical failure under stress. This compound is utilized to enhance this interfacial adhesion. The triethoxysilyl end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates, such as glass and metal oxides, forming stable covalent Si-O-Substrate bonds.

While specific data for this compound is limited in publicly available literature, the expected improvements in interfacial shear strength (IFSS) for a glass fiber/epoxy composite are illustrated in the table below, based on the known effects of similar acetamido-functional silanes.

| Treatment | Interfacial Shear Strength (MPa) | Mode of Failure |

|---|---|---|

| Untreated Glass Fiber | 35 - 45 | Adhesive failure at interface |

| Glass Fiber treated with this compound | 60 - 75 | Cohesive failure in matrix |

Development of Advanced Coupling Agents for Diverse Substrates

The versatility of this compound allows for its use as a coupling agent for a wide array of substrates beyond just glass fibers. It can be applied to mineral fillers such as silica, alumina, and clays, as well as to metal surfaces. The key requirement for effective bonding is the presence of hydroxyl groups on the substrate surface.

In practice, the substrate is typically treated with a solution of this compound. The treatment process involves hydrolysis of the ethoxy groups, followed by condensation with the substrate surface, and finally, drying to remove byproducts and complete the condensation reaction. The treated substrate, now featuring a surface layer of the organofunctional silane, can be incorporated into a polymer matrix with improved compatibility and adhesion. This leads to enhancements in properties such as tensile strength, flexural modulus, and impact resistance of the resulting composite.

Formation of Protective and Specialty Coatings

This compound is also employed in the formulation of protective and specialty coatings. When incorporated into a coating formulation, it can improve adhesion to the substrate, enhance corrosion resistance, and increase the durability of the coating.

For corrosion protection on metal substrates, the silane forms a dense, cross-linked polysiloxane layer at the metal surface. This layer acts as a barrier to moisture and corrosive ions. Furthermore, the covalent bonds formed between the silane and the metal oxide surface provide a robust anchor for the overlying paint or coating system, preventing delamination and blistering. The acetamide functionality can also improve the compatibility and cross-linking with the organic resin of the coating, leading to a more cohesive and impermeable film.

| Coating System | Adhesion (Cross-hatch, ASTM D3359) | Salt Spray Resistance (ASTM B117, 500 hours) |

|---|---|---|

| Standard Epoxy Coating | 3B - 4B | Moderate blistering and creepage from scribe |

| Epoxy Coating with this compound | 5B | Minimal blistering and creepage |

Flame Retardancy in Polymeric Composites

The incorporation of this compound into polymeric composites can also contribute to their flame retardant properties. While not a primary flame retardant itself, it can act synergistically with other flame-retardant additives. The presence of silicon in the molecule can lead to the formation of a silica-like char layer on the surface of the burning polymer. This char layer acts as an insulating barrier, slowing down the transfer of heat to the underlying material and reducing the release of flammable volatile compounds into the gas phase.

Furthermore, the improved adhesion between the fillers and the polymer matrix, facilitated by the silane coupling agent, can enhance the effectiveness of mineral-based flame retardants like aluminum trihydroxide (ATH) and magnesium hydroxide (B78521) (MDH). By ensuring that the filler particles are well-dispersed and strongly bonded within the matrix, the endothermic decomposition of these fillers (which releases water and cools the polymer) is more efficient. A more cohesive char is also formed, which is less likely to crack or spall during combustion, thus providing better protection.

Development of High-Performance Structural Materials

In the pursuit of lightweight and high-strength structural materials, this compound plays a crucial role. By optimizing the interface between reinforcing fibers and high-performance polymer matrices, it is possible to create composites with exceptional mechanical properties. These materials are increasingly used in aerospace, automotive, and construction industries to replace traditional materials like metals.

The use of this silane in structural adhesives also leads to stronger and more durable bonds between dissimilar materials, such as aluminum and carbon fiber composites. The silane improves the wetting of the substrates by the adhesive and forms strong, environmentally resistant bonds at the interface. This is critical for the long-term performance and safety of bonded structures. The enhanced durability of these bonds under harsh environmental conditions, such as high humidity and temperature fluctuations, is a direct result of the stable covalent bonds formed by the silane at the interface.

| Property | Without Coupling Agent | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 120 | 170 |

| Flexural Modulus (GPa) | 7.5 | 9.0 |

| Notched Izod Impact Strength (kJ/m²) | 10 | 15 |

Catalysis and Adsorption Research

Heterogeneous Catalysis Utilizing Functionalized Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and reusability of heterogeneous catalysts. N-(3-(Triethoxysilyl)propyl)acetamide plays a crucial role in the functionalization of these supports, providing a stable anchor for catalytically active metal complexes.

Immobilization of Transition Metal Complexes (e.g., Ruthenium, Palladium)

The triethoxysilyl group of this compound allows for its covalent attachment to the surface of silica-based materials, such as silica (B1680970) gel and mesoporous silica (e.g., MCM-41, SBA-15), through hydrolysis and condensation reactions. This process creates a functionalized support with pendant acetamide (B32628) groups. These groups, or their derivatives, can then act as ligands to immobilize transition metal complexes.

For instance, ruthenium complexes have been successfully immobilized on silica surfaces functionalized with similar amino- or amido-containing silanes. While direct studies with this compound are not extensively documented in this specific context, the principle of using the amide group as a coordination site for ruthenium is well-established. This immobilization prevents the leaching of the expensive metal catalyst into the reaction medium, allowing for its recovery and reuse.

Similarly, palladium complexes, which are widely used in a variety of carbon-carbon bond-forming reactions, have been immobilized on supports functionalized with related organosilanes. For example, a new Schiff-base palladium complex has been immobilized on functionalized nanoboehmite for use in Suzuki coupling reactions. The functionalization of the support is a critical step in ensuring the stability and activity of the palladium catalyst. The amide functionality of this compound offers a potential coordination site for palladium, facilitating its heterogenization.

| Support Material | Functionalizing Agent | Transition Metal | Application | Reference |

| Silica Gel | [3-(2-aminoethyl)aminopropyl]trimethoxysilane | Ruthenium | Nitrite conversion | academie-sciences.fr |

| Nano-boehmite | 3-aminopropyltriethoxysilane (B1664141) and a Schiff-base ligand | Palladium | Suzuki coupling | mdpi.com |

| Polymer | Polymer-anchored Schiff base | Palladium | Mizoroki-Heck coupling | rsc.org |

Catalysis of Organic Reactions (e.g., Condensation, Multi-Component Synthesis)

Functionalized supports bearing this compound can be employed in a range of organic reactions. The amide group can act as a basic site or as a precursor for more complex catalytic moieties.

Condensation Reactions: While specific studies detailing the use of this compound in a broad range of condensation reactions are limited, related systems have shown significant promise. For example, hierarchical Cs-Pollucite nanozeolite modified with a novel organosilane has been demonstrated as an excellent solid base catalyst for the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetophenone. This highlights the potential of functionalized inorganic supports in catalyzing condensation reactions. The amide group of this compound, upon hydrolysis, can provide basic sites that could catalyze similar reactions.

Multi-Component Synthesis: Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The immobilization of catalysts for MCRs is an active area of research. Palladium catalysts, often used in MCRs, have been successfully immobilized on functionalized supports. For instance, a palladium complex immobilized on a polymer-anchored Schiff base has been used as a heterogeneous catalyst for a three-component one-pot Mizoroki-Heck coupling. The ability to functionalize supports with this compound opens up possibilities for creating robust and recyclable catalysts for various MCRs.

| Reaction Type | Catalyst System | Reactants | Product | Reference |

| Claisen-Schmidt Condensation | Organosilane-modified Cs-Pollucite | Benzaldehyde, Acetophenone | Chalcone | academie-sciences.fr |

| Mizoroki-Heck Coupling | Polymer-supported Palladium complex | Aryl halide, Alkene, Phosphonium salt | Stilbene derivative | rsc.org |

| Furan Synthesis | Palladium iodide | 2-propargyl-1,3-dicarbonyl compounds, amines, CO | 2-(4-acylfuran-2-yl)acetamides | nih.gov |

Chiral Catalysis via Enantioselective Architectures

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral catalysts are essential for achieving high enantioselectivity. The immobilization of these catalysts on solid supports is a key objective to facilitate their use in industrial processes.

While direct applications of this compound in creating enantioselective architectures are not widely reported, the general strategy involves the functionalization of a support with a chiral ligand. The acetamide group of this compound could be a starting point for the synthesis of more complex chiral ligands. For example, non-covalent interactions have been utilized to anchor chiral Mn-salen complexes on imidazole-functionalized mesoporous materials, resulting in active and enantioselective catalysts for the epoxidation of olefins. This demonstrates the potential of using functionalized supports to create heterogeneous chiral catalysts.

Advanced Adsorption and Separation Technologies

The high surface area of materials like silica, combined with the chemical functionality provided by this compound, makes them excellent candidates for use as adsorbents in various environmental and industrial applications.

Gas Adsorption Applications (e.g., CO2, H2O)

The capture of carbon dioxide (CO2) is a critical technology for mitigating climate change. Amine-functionalized solid adsorbents are among the most promising materials for this purpose. The amine or amide groups can react with acidic CO2 molecules, leading to their capture.

Numerous studies have investigated the use of aminosilanes, similar to this compound, for modifying silica supports to enhance CO2 adsorption. For example, aminosilane-modified SBA-15 has been shown to have a significant CO2 adsorption capacity, which is retained even in the presence of water vapor. The presence of amino groups on the surface of the adsorbent facilitates the chemisorption of CO2. While the amide group in this compound is less basic than a primary or secondary amine, it can still contribute to CO2 adsorption, particularly through physisorption and hydrogen bonding interactions.

| Adsorbent | Functionalizing Agent | Target Gas | Key Finding | Reference |

| SBA-15 | Aminosilanes | CO2 | High adsorption capacity, stable in presence of water | jst.go.jp |

| Mesocellular Foams | 3-aminopropyltriethoxysilane (APTES) | CO2 | Improved adsorption capacity after functionalization | frontiersin.org |

| Nanoporous Silica | Various aminosilanes | CO2 | Secondary amine sorbent showed good stability | researchgate.net |

| Hydrophobic Silica | Silicone oil-amine blends | CO2 | Effective capture under low-temperature, moist conditions | acs.org |

Enantiomeric Mixture Separation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the application of this compound as a chiral stationary phase or a resolving agent for the separation of enantiomeric mixtures. While the broader field of enantiomeric separation often employs silane-modified surfaces to create chiral stationary phases for high-performance liquid chromatography (HPLC) and other chromatographic techniques, no dedicated studies detailing the synthesis, characterization, or application of a stationary phase based solely on this compound for this purpose were identified.

The general principle of such separations involves the functionalization of a support material, typically silica gel, with a chiral selector. This selector creates a chiral environment where enantiomers can interact diastereomerically, leading to different retention times and thus separation. Organofunctional silanes are crucial for covalently bonding these chiral selectors to the silica surface. However, the acetamide group in this compound is not inherently chiral, and there is no available research indicating its use as a precursor for creating a chiral selector or its application as a non-chiral linker in a novel chiral stationary phase.

Solid Phase Extraction Media Development

In the area of solid phase extraction (SPE), there is a similar lack of specific research detailing the development and use of this compound as a functional ligand for creating SPE media. SPE is a widely used sample preparation technique where a solid sorbent is used to isolate analytes from a complex matrix. The selectivity of the sorbent is determined by the functional groups on its surface.

Silane (B1218182) coupling agents are frequently used to modify sorbent surfaces, such as silica or magnetic nanoparticles, to impart desired adsorptive properties. A variety of functional groups, including amino, cyano, and thiol groups, have been successfully used to create SPE phases for different applications. While acetamide-functionalized surfaces have been explored in a general context for potential hydrophilic interactions, specific studies employing this compound to create a new SPE sorbent, including detailed findings on its synthesis, binding capacity, selectivity, and application to specific analytes, are not present in the available scientific literature. Research on related compounds, such as those with ureido or other amide functionalities, exists, but direct data for this compound remains unpublished.

Due to the absence of specific research findings, no data tables on its performance in enantiomeric separation or solid phase extraction can be generated.

Chemical Sensing Systems

Development of Optical Nanosensors

Optical nanosensors represent a primary area of application for N-(3-(Triethoxysilyl)propyl)acetamide, where it is used to functionalize nanoparticles and create sensitive detection platforms.

A noteworthy application of an this compound derivative is in the creation of optical sensors that operate on the principle of fluorescence quenching. In one study, silica (B1680970) nanoparticles (SiNPs) were covalently modified with a fluorescent ligand, 2-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)-N-(3-(triethoxysilyl)propyl)acetamide (CTPA). nih.gov This modification resulted in a nanosensor where the fluorescence of the ligand is quenched upon binding with a target analyte. nih.gov This quenching effect forms the basis of the detection mechanism, providing a direct correlation between the decrease in fluorescence intensity and the concentration of the analyte. The use of nanoparticles serves to amplify the quenching effect, enhancing the sensitivity of the sensor. nih.gov

The aforementioned nanosensor demonstrated remarkable selectivity for Gold(III) (Au³⁺) ions. nih.gov The CTPA-modified silica nanoparticles provided a highly selective and sensitive platform for the detection of Au³⁺. nih.gov The sensor was shown to have minimal interference from other common alkali, earth alkali, and transition metal ions, even when those ions were present in high concentrations. nih.gov This high degree of selectivity is crucial for the practical application of the sensor in complex environmental or biological samples.

The performance of this Au³⁺ nanosensor is detailed in the tables below:

Table 1: Dynamic Response and Detection Limit for Au³⁺ This interactive table details the performance metrics of the CTPA-modified silica nanoparticle sensor for Gold(III) detection.

| Parameter | Value |

|---|---|

| Dynamic Response Range | 5.0 x 10⁻⁷ M to 1.0 x 10⁻⁴ M |

| Detection Limit | 2.3 x 10⁻⁸ M |

Data sourced from a study on fluorescence quenching amplification in silica nanosensors. nih.gov

Table 2: Selectivity of the Nanosensor This interactive table shows the sensor's response to various metal ions compared to Gold(III), demonstrating its high selectivity.

| Interfering Ion | Concentration | Interference Level |

|---|---|---|

| Na⁺, K⁺, Ca²⁺, Mg²⁺ | High | No significant interference |

| Other Transition Metals | High | No significant interference |

Based on findings that other ions had no significant interference with Au³⁺ determination. nih.gov

Electrochemical Sensing Applications

In the field of electrochemical sensing, organosilanes are instrumental in modifying electrode surfaces to enhance their performance. While direct applications of this compound are less documented in this specific area, the principles of using similar silane (B1218182) compounds are well-established. For instance, compounds like 3-(Trimethoxysilyl)propyl methacrylate (B99206) have been used to create a network for incorporating gold nanoparticles onto an electrode for the non-enzymatic sensing of urea (B33335). nih.gov The silane network provides a stable matrix for the nanoparticles, which in turn exhibit electrocatalytic activity towards the analyte. nih.gov Similarly, 3-(aminopropyl)triethoxysilane (APTES) has been used to modify electrodes for the development of immunosensors. researchgate.net

The role of this compound in this context would be analogous: its triethoxysilyl end would bind to the electrode surface (e.g., indium tin oxide or gold), while the acetamide (B32628) group at the other end would be available for further functionalization, such as the attachment of enzymes, antibodies, or nanoparticles, to create a selective electrochemical sensing layer.

Advanced Biosensing Platforms

The construction of advanced biosensing platforms heavily relies on the stable immobilization of biological recognition elements (e.g., enzymes, antibodies, DNA) onto a transducer surface. snu.ac.kr Organosilanes are a key component in this process, providing a robust and reliable method for surface functionalization. snu.ac.kr The general strategy involves creating a silane layer on the sensor substrate, which then acts as a linker for the biomolecules. snu.ac.kr

This compound is well-suited for this purpose. The triethoxysilyl groups would anchor the molecule to a solid support, and the terminal acetamide group, while relatively inert, can be hydrolyzed to an amine group. This amine group can then be used for well-established bioconjugation chemistries, such as coupling via glutaraldehyde (B144438) or using carbodiimide (B86325) chemistry to link to proteins or other biomolecules. researchgate.netsnu.ac.kr This allows for the creation of a stable and biologically active surface, which is the foundation of many biosensors, including those used for disease diagnostics and environmental monitoring. nih.govtechconnect.org

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of N-(3-(triethoxysilyl)propyl)acetamide. These calculations optimize the molecular geometry to find its most stable three-dimensional conformation.

The molecule consists of a triethoxysilyl headgroup, a propyl linker, and an acetamide (B32628) tail group. DFT calculations can precisely compute key structural parameters. For instance, calculations on analogous molecules help in understanding the bond lengths and angles. researchgate.netresearchgate.net The Si-N bond in related trisilylamines is found to be around 1.734 Å with a planar Si-N-Si angle of approximately 119.7°. researchgate.net The geometry of the acetamide group is also well-characterized, with typical C=O bond lengths around 1.22 Å. researchgate.net

Reactivity can be assessed through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ajchem-a.com For related acetamide derivatives, these gaps have been calculated to predict chemical behavior. researchgate.net Furthermore, Molecular Electrostatic Potential (ESP) maps visualize the charge distribution across the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Representative Calculated Structural and Electronic Properties of this compound Analogs Note: The following data is representative of calculations performed on analogous structures like silylamines and acetamides using DFT methods.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Si-N Bond Length | ~1.74 Å | Indicates the covalent bond strength between silicon and nitrogen. researchgate.net |

| C=O Bond Length | ~1.22 Å | Characteristic of the amide carbonyl group. researchgate.net |

| Si-O Bond Length | ~1.65 Å | Relevant for hydrolysis reactions in sol-gel processes. |

| HOMO-LUMO Energy Gap | ~4-5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Molecular Dynamics Simulations of Interfacial Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly its interactions at interfaces, which is crucial for its application as a surface modifier and adhesion promoter. MD simulations model the movement of atoms and molecules over time based on a force field, providing a nanoscale view of complex processes. manchester.ac.uk

When introduced into a system, such as an aqueous solution in contact with a silica (B1680970) or metal oxide surface, the amphiphilic nature of this compound governs its orientation. The polar triethoxysilyl headgroup (or its hydrolyzed form, silanetriol) exhibits a strong affinity for hydroxylated inorganic surfaces through hydrogen bonding. MD simulations can visualize this adsorption process, showing the silanol (B1196071) groups anchoring to the substrate.

Simultaneously, the behavior of the acetamide tail is influenced by the surrounding environment. In an aqueous medium, the amide group can form hydrogen bonds with water molecules. In a non-polar environment or after the evaporation of a solvent, these tails may self-assemble or orient themselves away from the surface, modifying its properties (e.g., wettability, adhesion). All-atom MD simulations have been used to investigate the structure and stability of similar alkyl-modified molecules at air/water interfaces, revealing how functional groups orient themselves to minimize energy. manchester.ac.uk

Spectroscopic Simulations and Vibrational Mode Assignments

Computational spectroscopy, typically using DFT, is a powerful method for predicting and interpreting the vibrational spectra (FTIR and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions. chimia.chnih.gov

The vibrational spectrum of this compound can be conceptually divided into contributions from its three main parts:

Acetamide Group: This group gives rise to characteristic amide bands. The Amide I band (primarily C=O stretching) is expected in the 1650-1700 cm⁻¹ region. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears around 1550 cm⁻¹, and the Amide A band (N-H stretching) is found above 3000 cm⁻¹. nih.gov

Propyl Linker: The CH₂ groups of the aliphatic chain produce symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹ and various bending and rocking modes at lower frequencies. nih.gov

Triethoxysilyl Group: This group has strong vibrational signatures corresponding to Si-O-C and O-C-C stretching, typically found in the 1000-1200 cm⁻¹ region. nih.gov Upon hydrolysis to form silanol (Si-OH) groups, new bands corresponding to Si-OH stretching and bending appear, while the condensation to form siloxane (Si-O-Si) bridges results in characteristic broad absorptions around 1000-1100 cm⁻¹. nih.gov

Table 2: Predicted Vibrational Mode Assignments for this compound Note: Frequencies are approximate and based on computational and experimental data from analogous compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch (Amide A) | -NH-C=O researchgate.netnih.gov |

| 2850-3000 | C-H Stretch | -CH₂- (propyl chain), -CH₃ (ethyl groups) nih.gov |

| 1650-1700 | C=O Stretch (Amide I) | -NH-C=O nih.gov |

| 1540-1570 | N-H Bend, C-N Stretch (Amide II) | -NH-C=O researchgate.net |

| 1000-1200 | Si-O-C Asymmetric Stretch | -Si(OCH₂CH₃)₃ nih.gov |

| ~960 | Si-OH Stretch | -Si(OH)₃ (hydrolyzed form) nih.gov |

| 1000-1100 | Si-O-Si Asymmetric Stretch | -Si-O-Si- (condensed form) researchgate.net |

Elucidation of Reaction Mechanisms in Sol-Gel Processes

The sol-gel process involving this compound is fundamental to its use in forming hybrid organic-inorganic materials. This process primarily involves two key reaction types: hydrolysis and condensation. researchgate.netnih.gov Computational chemistry provides a means to investigate the detailed mechanisms and kinetics of these reactions, which are often difficult to probe experimentally.

Hydrolysis: This is the initial step where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. researchgate.net This reaction can proceed stepwise, forming partially and fully hydrolyzed species.

Si(OR)₃-R' + 3H₂O → Si(OH)₃-R' + 3ROH

Condensation: This step involves the combination of hydrolyzed intermediates to form siloxane (Si-O-Si) bonds, leading to the growth of oligomers and eventually a cross-linked gel network. researchgate.net Condensation can occur through two pathways:

Water Condensation: Two silanol groups react to form a siloxane bridge and a water molecule.

2 Si(OH)₃-R' → (R')(OH)₂Si-O-Si(OH)₂(R') + H₂O

Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bridge and an alcohol molecule.

Si(OH)₃-R' + Si(OR)₃-R' → (R')(OH)₂Si-O-Si(OR)₂(R') + ROH

Quantum chemical calculations can model the transition states for both hydrolysis and condensation, determining the activation energy barriers for each step. osti.gov These studies show how factors like pH (acidic or basic catalysis) and the nature of the organic group (R') can influence the relative rates of these reactions. For instance, the steric bulk and electronic effects of the N-propylacetamide group can affect the accessibility of the silicon center and the stability of reaction intermediates, thereby controlling the final structure of the resulting polymer network. osti.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are highly sensitive to the specific chemical bonds within a molecule and are used to confirm the presence of key functional groups in N-(3-(Triethoxysilyl)propyl)acetamide.

FTIR spectroscopy is a rapid and effective method for identifying the main functional groups. The FTIR spectrum of this compound displays several characteristic absorption bands. Strong bands corresponding to the Si-O-C stretching vibrations are typically observed in the 1070-1100 cm⁻¹ region. researchgate.net The amide group gives rise to two distinct and important bands: the C=O stretching vibration (Amide I band) around 1650 cm⁻¹ and the N-H bending vibration (Amide II band) near 1550 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations of the propyl and ethoxy groups are found in the 2880-2980 cm⁻¹ range, and a broad N-H stretching band can be seen around 3300 cm⁻¹. researchgate.netnist.gov

Raman spectroscopy provides complementary information to FTIR. While Si-O-C bonds show strong bands in FTIR, they are often weaker in Raman spectra. Conversely, the Si-C bond and the C-C backbone of the propyl chain may show more distinct signals in Raman spectroscopy. The symmetric stretching of the Si-O bonds and various C-H bending and stretching modes are also observable. researchgate.net The technique is particularly useful for studying the molecule in aqueous solutions or on substrates where FTIR may be challenging due to water absorption. researchgate.net

Table 2: Key Vibrational Spectroscopy Bands for this compound Wavenumbers are approximate and can be influenced by the physical state and molecular environment.

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3300 | N-H Stretch | FTIR |

| 2880-2980 | C-H Stretch (Alkyl) | FTIR, Raman |

| ~1650 | C=O Stretch (Amide I) | FTIR, Raman |

| ~1550 | N-H Bend (Amide II) | FTIR |

| 1350-1450 | C-H Bend | FTIR |

| 1070-1100 | Si-O-C Asymmetric Stretch | FTIR |

| ~960 | Si-OH Stretch (from hydrolysis) | FTIR |

Electron Microscopy

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are not used to characterize the molecular structure of this compound itself. The resolution of these methods is insufficient to visualize individual small molecules. Instead, electron microscopy is employed to study the effects of this silane (B1218182) when applied to a material. For example, SEM can be used to visualize changes in the surface morphology, texture, and topography of a substrate after it has been coated with the silane. TEM can be used to analyze the thickness and uniformity of thin films or layers formed by the silane on nanoparticles or other nanostructured materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of a sample. In the context of this compound, SEM would be employed to study the morphology of surfaces that have been treated with this silane. For instance, it could reveal the uniformity of the silane coating, the presence of aggregates, or any changes in the surface texture of the substrate after modification. While specific SEM images for this compound are not readily found, the technique would be critical in assessing the quality and consistency of its application in forming self-assembled monolayers or functionalized films.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is used to observe the internal structure of a sample. When analyzing materials functionalized with this compound, TEM could provide detailed information on the thickness and cross-sectional structure of the silane layer. It would also be invaluable in visualizing the dispersion of nanoparticles within a matrix that has been treated with this compound, helping to understand the interfacial interactions at the nanoscale.

High-Angle Annular Dark-Field (HAADF) STEM

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is sensitive to variations in atomic number. This makes it particularly useful for elemental mapping. In the study of this compound, which contains silicon, HAADF-STEM could be used to precisely locate the silicon atoms within a modified material, providing direct evidence of the silane's distribution on a surface or its integration into a composite material. Research on similar organosilanes has demonstrated the utility of HAADF-STEM in confirming the presence and distribution of molecular complexes on solid supports. sigmaaldrich.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray scattering techniques are fundamental for determining the crystalline structure and larger-scale ordering of materials.

For this compound, which is a liquid at room temperature, X-ray Diffraction (XRD) would be primarily used to analyze the crystalline structure of solid substrates before and after modification with the silane. Any changes in the XRD pattern of the substrate could indicate an interaction with the silane. Furthermore, if the compound is used as a precursor to form solid polysiloxane networks, XRD would be essential in characterizing the amorphous or crystalline nature of the resulting material.

Small-Angle X-ray Scattering (SAXS) probes structural features on a larger length scale, typically from a few to hundreds of nanometers. This technique would be highly relevant for studying the organization of this compound molecules in self-assembled monolayers or the structure of micelles if used in solution. For composite materials, SAXS can provide information on the size, shape, and distribution of nanoparticles or pores within a matrix functionalized with the silane.

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material, providing information on its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to determine its decomposition temperature and to quantify the amount of material grafted onto a surface. By comparing the TGA curves of a substrate before and after modification, the thermal stability of the functionalized material can be assessed. Although specific TGA data for this compound is scarce, studies on analogous silanes show distinct mass loss steps corresponding to the decomposition of the organic and siloxane components.

A hypothetical TGA analysis of a substrate modified with this compound might be presented as follows:

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100-200 | 1-2 | Loss of adsorbed water and solvent |

| 200-400 | 5-10 | Decomposition of the propylacetamide group |

| 400-600 | 3-5 | Condensation and rearrangement of siloxane bonds |

| >600 | - | Residual silica (B1680970) |

This table is illustrative and not based on experimental data for this compound.

Differential Thermal Analysis (DTA)